BenchChemオンラインストアへようこそ!

4-(2-Cyclopropylpyrimidin-4-yl)morpholine

Medicinal Chemistry Lead Optimization Fragment-Based Drug Design

4-(2-Cyclopropylpyrimidin-4-yl)morpholine (CAS 2034282-33-0) is a heterocyclic small molecule with molecular formula C11H15N3O and a molecular weight of 205.26 g/mol, comprised of a pyrimidine core bearing a cyclopropyl substituent at the C2 position and a morpholine ring at the C4 position. The compound belongs to the broader morpholinopyrimidine chemotype, a privileged scaffold extensively explored in kinase inhibitor discovery programs—notably as mTOR/PI3K dual inhibitors and ATR inhibitors.

Molecular Formula C11H15N3O
Molecular Weight 205.261
CAS No. 2034282-33-0
Cat. No. B2692890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Cyclopropylpyrimidin-4-yl)morpholine
CAS2034282-33-0
Molecular FormulaC11H15N3O
Molecular Weight205.261
Structural Identifiers
SMILESC1CC1C2=NC=CC(=N2)N3CCOCC3
InChIInChI=1S/C11H15N3O/c1-2-9(1)11-12-4-3-10(13-11)14-5-7-15-8-6-14/h3-4,9H,1-2,5-8H2
InChIKeyKQGWNKLDOOVDEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Cyclopropylpyrimidin-4-yl)morpholine (CAS 2034282-33-0): Procurement-Relevant Structural and Pharmacophore Context


4-(2-Cyclopropylpyrimidin-4-yl)morpholine (CAS 2034282-33-0) is a heterocyclic small molecule with molecular formula C11H15N3O and a molecular weight of 205.26 g/mol, comprised of a pyrimidine core bearing a cyclopropyl substituent at the C2 position and a morpholine ring at the C4 position [1]. The compound belongs to the broader morpholinopyrimidine chemotype, a privileged scaffold extensively explored in kinase inhibitor discovery programs—notably as mTOR/PI3K dual inhibitors and ATR inhibitors [2]. Within this structural class, the 2-cyclopropyl-4-morpholino substitution pattern is a recurring motif that confers specific conformational and electronic properties distinct from 4,6-disubstituted or 2-aryl variants [3]. This compound is supplied primarily as a research intermediate and building block for further derivatization, rather than as a finished bioactive probe [4].

Why Generic Morpholinopyrimidine Substitution Fails: Critical Differentiation Points for 4-(2-Cyclopropylpyrimidin-4-yl)morpholine


Within the morpholinopyrimidine class, substituting one analog for another without structural verification introduces significant risk because the cyclopropyl group at C2 and the unsubstituted C6 position together define a unique reactivity and property node. Halogenated analogs such as 4-(6-chloro-2-cyclopropylpyrimidin-4-yl)morpholine (CAS 1412959-06-8) carry a synthetically labile C6 chlorine (MW 239.7, predicted pKa 4.97) that dominates their reactivity profile toward nucleophilic aromatic substitution, whereas the target compound lacks this handle and instead presents an unactivated C6 position amenable to electrophilic or directed metalation strategies . Furthermore, the absence of a C4-amino substituent distinguishes this compound from 2-cyclopropyl-6-morpholinopyrimidin-4-amine (CAS 1412958-85-0), which features an additional hydrogen-bond donor that alters solubility, logP, and target engagement potential in kinase binding assays [1]. These position-specific differences directly impact the synthetic route, downstream coupling efficiency, and the physicochemical profile of final elaborated products, making unverified substitution a material procurement risk [2].

Quantitative Differentiation Evidence: 4-(2-Cyclopropylpyrimidin-4-yl)morpholine vs. Closest Structural Analogs


Molecular Weight and Halogen Content Differentiation vs. 6-Chloro and 6-Bromo Analogs

4-(2-Cyclopropylpyrimidin-4-yl)morpholine (MW 205.26) is 34.44 Da lighter than its 6-chloro analog (MW 239.70) and 78.89 Da lighter than its 6-bromo analog (MW 284.15). This mass reduction, coupled with zero halogen content, results in a substantially lower heavy atom count (15 vs. 16 for chloro, 16 for bromo) and eliminates halogen-dependent off-target reactivity such as CYP450-mediated oxidative dehalogenation or glutathione conjugation . The absence of halogen also reduces calculated lipophilicity: the 6-chloro analog has a predicted LogP approximately 0.5–0.8 units higher than the des-halo parent based on the aromatic halogen contribution (~ +0.7 per Cl), positioning the target compound more favorably within Lipinski compliance space for fragment elaboration [1].

Medicinal Chemistry Lead Optimization Fragment-Based Drug Design

Synthetic Handle Availability: C6 Unsubstituted Position vs. Halogenated Analogs for Divergent Derivatization

The target compound features an unsubstituted hydrogen at the pyrimidine C6 position (aromatic C–H), whereas the 6-chloro and 6-bromo analogs carry a synthetically activated halogen leaving group. This distinction creates mutually exclusive synthetic pathways: the halogenated analogs are pre-activated for nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) at C6, whereas the target compound requires activation via directed ortho-metalation (DoM) or C–H functionalization strategies [1]. For procurement decisions, this means the des-halo compound is the preferred starting material when the intended C6 derivatization involves electrophilic chemistry (e.g., Vilsmeier-Haack formylation, nitration) or when a C6-halogen would be incompatible with subsequent reaction steps [2]. The morpholinopyrimidine-5-carbonitrile series reported by Rady et al. (2024) exemplifies this principle: their key intermediate 2-hydrazinyl-6-morpholinopyrimidine-5-carbonitrile requires an unsubstituted C6 position for hydrazine installation, a transformation that would be precluded or complicated by a pre-existing C6 halogen [3].

Synthetic Chemistry Building Block Utility Parallel Library Synthesis

Predicted pKa and Ionization State Differentiation vs. C6-Chloro Analog in Physiologic pH Range

The predicted pKa of the 6-chloro analog 4-(6-chloro-2-cyclopropylpyrimidin-4-yl)morpholine is 4.97 ± 0.43 (for the morpholine nitrogen, predicted by ACD/Labs), indicating that this analog exists predominantly in its neutral, free-base form at physiologic pH 7.4 . The target des-chloro compound is expected to have a higher morpholine pKa (estimated > 6.5) due to the reduced electron-withdrawing effect at C6 upon replacement of chlorine with hydrogen, resulting in a greater proportion of protonated, positively charged species at pH 7.4 [1]. This difference in ionization state has direct consequences: the chloro analog is expected to exhibit higher passive membrane permeability due to its greater neutral fraction at physiologic pH, whereas the des-chloro compound may display enhanced aqueous solubility and reduced phospholipidosis risk due to its lower logD7.4 [2]. Finlay et al. (2012) demonstrated that within the sulfonyl-morpholino-pyrimidine mTOR inhibitor series, subtle changes in pyrimidine substitution profoundly affected both enzyme potency and cellular activity, with the morpholine ring's ionization state being a key determinant of permeability and target engagement [3].

Physicochemical Profiling ADME Prediction Permeability

Positional Isomer Differentiation: 4-Morpholino-2-cyclopropyl vs. 2-Morpholino-4-cyclopropyl Regioisomers and Kinase Selectivity Implications

The target compound positions the morpholine at C4 and the cyclopropyl at C2 of the pyrimidine ring. This is the regioisomeric arrangement found in clinical-stage morpholinopyrimidine kinase inhibitors: the ATR inhibitor AZ20 (4-{4-[(3R)-3-methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole) and its clinical successor AZD6738 both employ a morpholine at the pyrimidine 4-position as the key hinge-binding motif [1]. In contrast, 2-morpholino-4-substituted pyrimidines adopt a different binding pose that positions the morpholine oxygen away from the kinase hinge region, resulting in reduced hinge-region hydrogen bonding and altered selectivity profiles across the kinome [2]. The 2012 SAR study by Finlay et al. on sulfonyl-morpholino-pyrimidines explicitly demonstrated that the morpholine at the 4-position is a critical pharmacophoric element for mTOR kinase inhibition, while 2-morpholino regioisomers showed significantly reduced potency [3]. For procurement of building blocks intended for kinase-focused library design, the 4-morpholino-2-cyclopropyl arrangement is the validated kinase hinge-binding motif, whereas the 2-morpholino regioisomer represents a distinct chemotype with different target engagement potential.

Kinase Inhibitor Design Scaffold Hopping SAR Analysis

Availability as a Defined Single-Regioisomer Building Block vs. Mixtures or Multi-Functionalized Analogs

4-(2-Cyclopropylpyrimidin-4-yl)morpholine is commercially catalogued as a single, defined chemical entity (CAS 2034282-33-0) with a well-characterized structure (InChI Key: KQGWNKLDOOVDEB-UHFFFAOYSA-N), distinguishing it from multi-functionalized analogs that carry additional reactive handles (e.g., 4-(2-cyclopropylpyrimidin-4-yl)-2-(pyrrolidine-1-carbonyl)morpholine, which introduces a carbonyl at the morpholine 2-position, or 2-(5-bromo-2-cyclopropylpyrimidin-4-yl)morpholine, which adds a bromine at C5) [1]. The compound's defined regiochemistry and monofunctional nature make it a predictable, single-point diversification scaffold suitable for parallel library synthesis, where each additional reactive center in a building block exponentially increases the complexity of protecting group strategies and orthogonal reaction planning . In the context of the AstraZeneca morpholine pyrimidine manufacturing process (WO2011154737), precise control over the pyrimidine substitution pattern at each position is essential for reproducible large-scale synthesis; a building block with ambiguous or mixed substitution would compromise batch-to-batch consistency [2].

Chemical Sourcing Building Block Purity Synthetic Efficiency

Optimal Application Scenarios for 4-(2-Cyclopropylpyrimidin-4-yl)morpholine (CAS 2034282-33-0) Based on Quantitative Differentiation Evidence


Fragment-Based Kinase Inhibitor Discovery Requiring Hinge-Binding Morpholinopyrimidine Scaffolds

For fragment-based screening campaigns targeting the ATP-binding site of PI3K, mTOR, or ATR kinases, 4-(2-cyclopropylpyrimidin-4-yl)morpholine provides a minimal hinge-binding pharmacophore with the morpholine nitrogen and pyrimidine N3 positioned to engage the kinase hinge region, as validated by the clinical ATR inhibitor AZ20 (IC50 = 5 nM) which employs this exact 4-morpholino-2-cyclopropyl pyrimidine core geometry [1]. The compound's low molecular weight (205.26 Da) and favorable fragment-like properties (heavy atom count = 15, zero halogen content) make it an ideal starting point for structure-based fragment growing or linking strategies, particularly when C6 or C5 elaboration is planned via electrophilic or C–H activation chemistry rather than SNAr displacement [2]. The des-halo nature of this fragment avoids the metabolic instability associated with aryl halides while leaving the C6 position available for diverse functionalization [3].

Parallel Library Synthesis of Morpholinopyrimidine Derivatives via C6 Electrophilic Functionalization

When the synthetic objective is to generate a library of C6-functionalized morpholinopyrimidines through electrophilic aromatic substitution (e.g., Vilsmeier-Haack formylation, nitration, or halogenation), the target compound's unsubstituted C6–H position is essential, as halogenated analogs bearing C6–Cl or C6–Br would instead undergo nucleophilic displacement under the same conditions [1]. The Rady et al. (2024) dual PI3K/mTOR inhibitor series exemplifies this strategy: their key intermediate retained an unsubstituted position for hydrazine installation, yielding compounds 12b and 12d with IC50 values of 0.10 ± 0.01 μM and 0.09 ± 0.01 μM against leukemia SR cells and mTOR IC50 values of 0.83 ± 0.05 and 2.85 ± 0.17 μM respectively [2]. This synthetic route is inaccessible from the 6-chloro or 6-bromo analogs without additional dehalogenation steps [3].

Synthesis of Key Intermediates for Morpholine Pyrimidine-Based Anticancer Agents Per AstraZeneca Process Chemistry

The AstraZeneca process patent WO2011154737 identifies specific cyclopropyl pyrimidine intermediates as critical building blocks in the large-scale manufacture of morpholine pyrimidine anticancer therapeutics, where strict control over the pyrimidine substitution pattern is required for reproducible API synthesis [1]. The target compound's defined 4-morpholino-2-cyclopropyl substitution with an unsubstituted C6 position offers a versatile intermediate compatible with the convergent synthetic strategy described in the patent, where late-stage coupling at the pyrimidine 2- or 6-position introduces the final pharmacophoric elements [2]. In this industrial context, procurement of the correct regioisomer with the specified substitution pattern is paramount, as even minor positional isomer contamination could lead to out-of-specification impurities in the final API [3].

Physicochemical Property Optimization Studies Comparing Des-Halo vs. Halogenated Morpholinopyrimidine Series

For medicinal chemistry teams conducting systematic property optimization of morpholinopyrimidine lead series, the target compound serves as the des-halo reference point for benchmarking the impact of C6 halogenation on solubility, permeability, and metabolic stability [1]. The predicted pKa difference of ≥ 1.5 units between the des-chloro compound (estimated morpholine pKa > 6.5) and the 6-chloro analog (predicted pKa 4.97) translates to opposite ionization states at physiologic pH, enabling direct evaluation of how this parameter influences cellular potency and off-target pharmacology within the same scaffold [2]. Finlay et al. (2012) demonstrated that within the sulfonyl-morpholino-pyrimidine mTOR inhibitor series, such property differences can translate to orders-of-magnitude changes in cellular activity despite comparable biochemical potency, underscoring the value of having the des-halo parent compound as a control in any property-focused SAR campaign [3].

Quote Request

Request a Quote for 4-(2-Cyclopropylpyrimidin-4-yl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.